molecular formula C8H16ClNO3 B1378651 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride CAS No. 1423026-16-7

2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride

Cat. No.: B1378651
CAS No.: 1423026-16-7
M. Wt: 209.67 g/mol
InChI Key: CICRNYNUJWRYGJ-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a tetrahydropyran (oxan) ring at the β-position of the propanoic acid backbone. Key characteristics inferred from analogs include:

  • Molecular structure: Amino group at C2, oxan ring at C3, and a carboxylic acid group.
  • Functional groups: Cyclic ether (oxan), amino, and carboxylate, which influence solubility, stability, and reactivity.
  • Applications: Likely used in pharmaceutical research, agrochemical development, or material science due to the versatility of its analogs .

Properties

IUPAC Name

2-amino-3-(oxan-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-3-1-2-4-12-6;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRNYNUJWRYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride typically involves the reaction of oxan-2-yl derivatives with amino acids under specific conditions. One common method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl derivatives with additional oxygen functionalities, while reduction may produce simpler amino acid derivatives.

Scientific Research Applications

2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent or in drug development research.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism: Oxan substituent position (2-, 3-, or 4-) significantly impacts lipophilicity and metabolic stability.

Backbone Flexibility: Propanoic acid derivatives (e.g., target compound) offer greater conformational flexibility than acetic acid analogs, enabling broader interaction with biological targets .

Functional Group Trade-offs : Sulfhydryl-containing analogs (e.g., cysteine HCl) prioritize redox activity, while oxan-substituted compounds favor stability and synthetic versatility .

Aromatic vs. Aliphatic Substituents : Indole- or phenyl-substituted derivatives show enhanced binding to aromatic receptors (e.g., serotonin receptors), whereas oxan rings may improve solubility in lipid-rich environments .

Biological Activity

2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride, also known by its CAS number 1423026-16-7, is a compound of growing interest in the field of medicinal chemistry. Its unique structure, featuring an oxane ring, suggests potential biological activities that merit investigation. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₆ClNO₃
  • Molecular Weight : 209.67 g/mol
  • IUPAC Name : 2-amino-3-(oxan-2-yl)propanoic acid hydrochloride

Biological Activity Overview

The biological activity of 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride has been explored through various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to 2-Amino-3-(oxan-2-yl)propanoic acid exhibit significant antimicrobial properties. For instance, a related compound showed inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 64 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
2-Amino-3-(oxan-2-yl)propanoic acidCandida albicans64
Similar CompoundStaphylococcus aureus128

The proposed mechanism of action for 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride involves its interaction with various molecular targets:

  • Receptor Binding : The oxane moiety may facilitate binding to specific receptors involved in inflammatory responses.
  • Enzyme Inhibition : Potential inhibition of enzymes responsible for the synthesis of inflammatory mediators.
  • Cellular Uptake : The amino acid structure may enhance cellular uptake, allowing for effective intracellular action.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on similar compounds indicated that structural modifications significantly affect antimicrobial efficacy. This suggests that optimizing the oxane structure could enhance the biological activity of 2-Amino-3-(oxan-2-yl)propanoic acid .
  • Clinical Implications : Although direct clinical studies on this specific compound are sparse, its structural relatives have been evaluated for potential use in treating infections and inflammatory diseases, indicating a pathway for future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride
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2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride

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